molecular formula C11H9ClN2O2 B7481000 N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide

N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide

Cat. No.: B7481000
M. Wt: 236.65 g/mol
InChI Key: PXGFBWUIYDSBFQ-UHFFFAOYSA-N
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Description

N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide is a chemical compound with a molecular formula of C11H9ClN2O2 This compound features an oxazole ring, a phenyl group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or nitriles, under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions, often using halogenated benzene derivatives.

    Formation of the Chloroacetamide Moiety: The chloroacetamide group is typically introduced through the reaction of chloroacetyl chloride with an amine precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the chloroacetamide moiety to other functional groups, such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds.

Scientific Research Applications

N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. The oxazole ring and chloroacetamide moiety are crucial for its binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-[4-(1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide
  • N1-[4-(1,3-oxazol-5-yl)phenyl]-3,4-dichlorobenzene-1-sulfonamide

Uniqueness

N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide is unique due to its specific combination of an oxazole ring, phenyl group, and chloroacetamide moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

2-chloro-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-5-11(15)14-9-3-1-8(2-4-9)10-6-13-7-16-10/h1-4,6-7H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGFBWUIYDSBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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